molecular formula C14H15BrN2O2 B7002495 N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide

N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide

Cat. No.: B7002495
M. Wt: 323.18 g/mol
InChI Key: XOWVEMYNDQFRGG-UHFFFAOYSA-N
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Description

N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a benzoxazole moiety linked to a cyclopropane carboxamide structure

Properties

IUPAC Name

N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(15)8-10(14)13(18)16-7-6-11-9-4-2-3-5-12(9)19-17-11/h2-5,10H,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVEMYNDQFRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NCCC2=NOC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carboxamide group.

    Substitution: The bromine atom in the cyclopropane ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of biological processes involving benzoxazole derivatives.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to antimicrobial or anticancer effects . The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets.

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